Terbinafine hydrochloride

Catalog No.
S544942
CAS No.
78628-80-5
M.F
C21H26ClN
M. Wt
327.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbinafine hydrochloride

CAS Number

78628-80-5

Product Name

Terbinafine hydrochloride

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride

Molecular Formula

C21H26ClN

Molecular Weight

327.9 g/mol

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;

InChI Key

BWMISRWJRUSYEX-SZKNIZGXSA-N

SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl

Synonyms

(E)-N-(6,6-dimethyl-2-heptenynyl)-N-methyl-1-naphthalenementhamin hydrochloride, DA 5505, Lamisil, SF 86 327, SF 86-327, SF 86327, SF-86-327, SF86327, TDT 067, TDT-067, TDT067, terbinafine, terbinafine hydrochloride, Terbinafine, (Z)-, terbinafine, (Z)-isomer

Canonical SMILES

CC(C)(C)C#CC=CC[NH+](C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Isomeric SMILES

CC(C)(C)C#C/C=C/C[NH+](C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Understanding Fungal Mechanisms:

  • Mode of Action: TFH inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This disrupts membrane integrity and function, leading to fungal cell death. Understanding this mechanism through research using TFH helps elucidate fungal biology and identify potential targets for new antifungal drugs. [Source: ]
  • Comparative Studies: Researchers use TFH to compare the antifungal activity of different drug candidates against various fungal strains. This helps optimize drug development and identify strains with potential resistance mechanisms. [Source: ]

Exploring Novel Applications:

  • Combating Plant Pathogens: TFH shows promise as a fungicide against plant pathogens due to its broad-spectrum activity and fungicidal nature. Research explores its potential to control agricultural diseases and improve crop yields. [Source: ]
  • Developing Drug Delivery Systems: Researchers investigate new formulations of TFH for improved topical delivery, enhanced penetration, and targeted action against specific fungal infections. This research could lead to more effective and patient-friendly treatments. [Source: ]

Studying Fungal Resistance:

  • Monitoring Resistance Development: TFH is generally considered a first-line antifungal with low resistance rates. However, research monitors the emergence of resistance in specific fungal populations, using TFH as a reference compound to understand resistance mechanisms and inform treatment strategies. [Source: ]
  • Investigating Resistance Mechanisms: Studies utilize TFH to investigate the genetic and molecular basis of fungal resistance to azole antifungals, including TFH itself. This knowledge helps develop strategies to overcome resistance and improve antifungal efficacy. [Source: ]
Origin and Significance

Terbinafine is not derived from a natural source but rather synthesized in a laboratory []. It belongs to the allylamine class of antifungal medications and holds significance for its effectiveness against dermatophyte fungi that cause infections like ringworm, athlete's foot, and onychomycosis (fungal nail infections) [].


Molecular Structure Analysis

Terbinafine hydrochloride has a unique molecular structure consisting of several key features []:

  • Allylamine Moiety: An essential component for its antifungal activity. This functional group interacts with fungal enzymes.
  • Naphthyl Ring: Contributes to the lipophilic nature of the molecule, allowing for accumulation in skin, nails, and fatty tissues, enhancing its efficacy in these areas [].
  • Chloride Ion: Part of the salt form (hydrochloride) for better solubility in water for oral administration.
Notable Aspects

The overall structure of terbinafine hydrochloride facilitates its interaction with the target enzyme in fungus, leading to disruption of fungal cell wall synthesis and ultimately fungal death [].


Chemical Reactions Analysis

Synthesis

The synthesis of terbinafine hydrochloride involves a multi-step process starting with olefin metathesis and subsequent reactions []. Due to the complexity of the process, details are often proprietary information.

Decomposition
Mechanism of Action Related Reactions

Terbinafine inhibits squalene epoxidase, a fungal enzyme crucial for ergosterol synthesis, a vital component of the fungal cell wall [, ]. This enzymatic inhibition disrupts cell wall formation, leading to fungal cell death.

Equation for Mechanism of Action:

Squalene + O2 --> Squalene epoxide (Ergosterol precursor) [Enzyme: Squalene Epoxidase]

Terbinafine binds to Squalene Epoxidase --> Enzyme activity blocked

Squalene accumulates --> Ergosterol synthesis disrupted --> Fungal cell wall compromised --> Fungal cell death []


Physical And Chemical Properties Analysis

  • Melting Point: 189 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility:
    • Freely soluble in methanol and dichloromethane [].
    • Soluble in ethanol [].
    • Slightly soluble in water []. This property necessitates the hydrochloride form for oral administration.
  • Stability: Relatively stable under normal storage conditions [].

As mentioned earlier, terbinafine acts by inhibiting squalene epoxidase, a fungal enzyme responsible for converting squalene to an ergosterol precursor [, ]. Ergosterol is a critical component of the fungal cell wall. By inhibiting its synthesis, terbinafine disrupts the cell wall integrity, leading to fungal cell death []. This mechanism is specific to fungi and does not significantly affect human cholesterol synthesis, making it a valuable antifungal medication.

  • Toxicity: Terbinafine is generally well-tolerated, but side effects like taste disturbances, nausea, and gastrointestinal upset can occur [].
  • Drug Interactions: Terbinafine can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting terbinafine treatment [].
  • Flammability: Information on the specific flammability of terbinafine hydrochloride is limited. However, as an organic compound, it is likely combustible.
  • Reactivity: No significant information on reactivity is available in publicly accessible scientific resources.

Appearance

Powder

UNII

012C11ZU6G

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 303 of 304 companies with hazard statement code(s):;
H315 (44.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (92.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute canine otitis externa or acute exacerbations of recurrent otitis caused by mixed infections of susceptible strains of bacteria sensitive to florfenicol (Staphylococcus pseudintermedius) and fungi sensitive to terbinafine (Malassezia pachydermatis).
Treatment of onychomycosis

Pharmacology

Terbinafine Hydrochloride is a synthetic allylamine derivative structurally related to naftifine, antifungal Terbinafine Hydrochloride blocks ergosterol biosynthesis by inhibition of squalene epoxidase, part of the sterol synthesis pathway for the fungal cell membrane. Highly lipophilic, it tends to accumulate in skin, nails, and fatty tissues. Terbinafine is active against dermatophytes. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

QS02CA91

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

78628-80-5

Wikipedia

Terbinafine hydrochloride

FDA Medication Guides

Lamisil

Use Classification

Veterinary drugs -> Neptra -> EMA Drug Category
Otologicals, Corticosteroids and antiinfectives in combination -> Veterinary pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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